molecular formula C12H15NO4S B2966371 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one CAS No. 77381-90-9

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B2966371
CAS No.: 77381-90-9
M. Wt: 269.32
InChI Key: SRXJNBCCQFXHQD-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one is a synthetic compound that features a thiazolidinone ring attached to a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one compound interacts with several enzymes, proteins, and other biomolecules. The TMP group in this compound has been found to effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions play a crucial role in the compound’s bioactivity effects .

Cellular Effects

The cellular effects of this compound are primarily due to its interactions with various cellular proteins. For instance, it has been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the TMP group in this compound plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Temporal Effects in Laboratory Settings

Given the stability of the TMP group and its derivatives, it is likely that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies .

Metabolic Pathways

Given its structural similarity to other TMP-bearing compounds, it is likely that it interacts with various enzymes or cofactors .

Transport and Distribution

Given its structural similarity to other TMP-bearing compounds, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its structural similarity to other TMP-bearing compounds, it is likely that it is directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidin-4-one is unique due to the combination of the trimethoxyphenyl group and the thiazolidinone ring, which imparts distinct biological activities and chemical reactivity. This combination allows for a wide range of modifications and applications in medicinal chemistry .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-15-8-4-7(12-13-10(14)6-18-12)5-9(16-2)11(8)17-3/h4-5,12H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXJNBCCQFXHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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